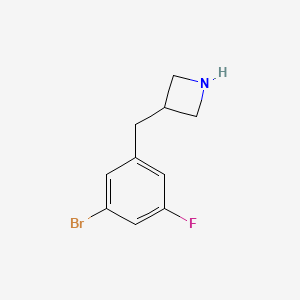

3-(3-Bromo-5-fluorobenzyl)azetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Chemical Synthesis and Scaffold Design

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as valuable scaffolds in medicinal chemistry. nih.gov Though their synthesis has historically presented challenges, recent advancements have made them more accessible for use in drug discovery programs. nih.gov The compact and rigid nature of the azetidine ring helps to limit the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target. enamine.net This conformational constraint is a desirable feature in modern drug design, as it can contribute to higher potency and selectivity. enamine.net

The azetidine moiety is found in a number of approved drugs and is being actively investigated for the treatment of a range of conditions, including neurological disorders such as Parkinson's disease and Tourette's syndrome. technologynetworks.comsciencedaily.com Its utility extends beyond its role as a rigid scaffold; the nitrogen atom within the ring can serve as a key interaction point with biological targets and provides a handle for further chemical modification. technologynetworks.com The development of synthetic routes to access NH-azetidines, where the nitrogen is not protected, has further expanded their utility, allowing for greater flexibility in the late-stage functionalization of drug candidates. technologynetworks.com

Role of Bromine and Fluorine Substituents in Modulating Chemical Reactivity and Molecular Interactions

The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Fluorine, in particular, is widely used due to its small size and high electronegativity. nih.gov The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups. nih.gov These modifications can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Bromine, while larger than fluorine, also plays a crucial role in molecular design. It can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction can be a significant contributor to the binding affinity of a ligand to its protein target. acs.org The strength of halogen bonds is comparable to that of weaker hydrogen bonds, and they offer a directional interaction that can be exploited in rational drug design. acs.org Furthermore, both bromine and fluorine substituents on a benzyl (B1604629) group can influence the reactivity of the benzylic position. wikipedia.org Benzyl halides, which include benzyl bromide and benzyl chloride, are important reagents in pharmaceutical synthesis, often used in cross-coupling reactions to build more complex molecular architectures. wisdomlib.org

Contextualization of 3-(3-Bromo-5-fluorobenzyl)azetidine within Contemporary Organic and Medicinal Chemistry Research

The compound this compound is a quintessential example of a building block designed for use in medicinal chemistry and fragment-based drug discovery. While specific research detailing the synthesis or biological activity of this exact compound is not extensively published in publicly available literature, its structure suggests its role as a versatile intermediate. It is commercially available, indicating its utility in the synthesis of larger, more complex molecules for screening libraries and lead optimization programs. enamine.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

3-[(3-bromo-5-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11BrFN/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8/h2-4,8,13H,1,5-6H2 |

InChI Key |

CRQGYMKOQKZXBC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=CC(=CC(=C2)Br)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 3 Bromo 5 Fluorobenzyl Azetidine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-(3-Bromo-5-fluorobenzyl)azetidine reveals two primary disconnection points, leading to distinct synthetic strategies. The first and most common disconnection is at the C3-C(benzyl) bond, suggesting the coupling of a pre-formed azetidine-3-yl precursor with a 3-bromo-5-fluorobenzyl electrophile or vice versa. This approach benefits from the availability of various 3-substituted azetidine (B1206935) synthons.

A second strategy involves the disconnection of one of the C-N bonds of the azetidine ring. This would entail the cyclization of a suitably functionalized open-chain precursor already containing the 3-bromo-5-fluorobenzyl group. This method's success hinges on the efficient formation of the strained four-membered ring.

Synthesis of the Azetidine Core: Cyclization Approaches and Precursor Selection

The construction of the azetidine ring is a critical step, with several established methods for its formation. bham.ac.uk

Multicomponent Reactions for Azetidine Ring Formation

While less common for simple 3-substituted azetidines, multicomponent reactions (MCRs) offer a pathway to rapidly assemble the azetidine core. A potential, though not widely documented, approach could involve a [3+1] annulation strategy. For instance, a reaction between a cyclopropane (B1198618) 1,1-diester and an appropriate amine could theoretically be adapted to form a substituted azetidine.

Ring-Closing Reactions Involving Nitrogen and Carbon Linkages

Intramolecular cyclization is a more conventional and widely employed method for synthesizing the azetidine ring. organic-chemistry.org This typically involves the formation of a C-N bond from a precursor containing a nitrogen nucleophile and a carbon atom with a suitable leaving group in a 1,3-relationship.

A common precursor for this strategy is a 1,3-propanediol (B51772) derivative. For instance, 2-substituted-1,3-propanediols can be converted into their corresponding bis-triflates in situ, which then undergo alkylation with a primary amine to yield the 1,3-disubstituted azetidine. organic-chemistry.org Another effective precursor is 3-amino-1,2-propanediol, which can be used to synthesize azetidin-3-ol (B1332694) derivatives. google.com The hydroxyl group can then be further functionalized for the introduction of the benzyl (B1604629) moiety.

Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium also provides an efficient route to nitrogen-containing heterocycles like azetidine. organic-chemistry.org Furthermore, intramolecular amination of organoboronates presents a modern approach to forming azetidine rings through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Introduction of the 3-Bromo-5-fluorobenzyl Moiety: Coupling and Alkylation Protocols

Once the azetidine core is established, the final key step is the introduction of the 3-bromo-5-fluorobenzyl group.

Suzuki-Miyaura Cross-Coupling Strategies for Halogenated Benzyl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, a plausible strategy would involve the coupling of an azetidine-3-yl boronic acid or boronic ester with 3-bromo-5-fluorobenzyl bromide. This reaction is typically catalyzed by a palladium complex and requires a base.

| Parameter | General Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF/Water |

| Boron Source | Boronic acid, Pinacol boronate (Bpin) |

Alternatively, a cross-coupling could be performed between a 3-haloazetidine derivative and a (3-bromo-5-fluorobenzyl)boronic acid. The choice of reactants would depend on the availability and stability of the respective precursors.

C-N Bond Formation through Alkylation or Reductive Amination

Alkylation: A direct and straightforward method for introducing the benzyl group is the N-alkylation of a secondary azetidine with 3-bromo-5-fluorobenzyl bromide or a similar electrophile. This reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. However, for the synthesis of this compound, this would lead to a quaternary azetidinium salt if starting with a simple azetidine. A more relevant approach would be the C-alkylation of an enolate derived from a 3-ketoazetidine, followed by reduction of the ketone.

Reductive Amination: A highly effective and widely used method for forming C-N bonds is reductive amination. This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of azetidine with 3-bromo-5-fluorobenzaldehyde, a commercially available starting material. bldpharm.com The resulting iminium ion would then be reduced in situ. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reducing agents for this transformation as they are selective for the iminium ion over the aldehyde.

| Parameter | General Conditions |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |

| Acid Catalyst (optional) | Acetic Acid |

| Temperature | Room Temperature |

This reductive amination approach is often favored due to its operational simplicity and the mild reaction conditions required.

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of significant interest. This section delves into asymmetric synthesis approaches and resolution techniques for obtaining enantiomerically pure or enriched forms of the target compound and its derivatives.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral product directly. Several strategies can be envisioned for the asymmetric synthesis of this compound, drawing from established methodologies for the synthesis of other chiral azetidines.

One prominent approach involves the use of chiral auxiliaries . Inexpensive and readily available chiral auxiliaries, such as tert-butanesulfinamides, have been successfully employed for the stereoselective preparation of C2-substituted azetidines. nih.govacs.org This methodology typically involves a three-step sequence starting from the condensation of the chiral auxiliary with a suitable 1,3-bielectrophilic precursor. The resulting diastereomers can often be separated by chromatography, and subsequent removal of the auxiliary yields the enantioenriched azetidine. nih.govacs.org While this has been demonstrated for C2-substituted azetidines, a similar strategy could be adapted for 3-substituted analogs.

Catalytic asymmetric synthesis represents another powerful tool. Chiral catalysts, including those based on transition metals like copper, rhodium, and gold, have been utilized in the enantioselective synthesis of various azetidine derivatives. nih.govnih.gov For instance, copper-catalyzed asymmetric [3+1] cycloadditions have been developed to access tetrasubstituted 2-azetines, which can be precursors to chiral azetidines. researchgate.net Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes offers a pathway to substituted azetidines. nih.gov The design of a suitable chiral ligand for a metal catalyst could enable the direct asymmetric synthesis of this compound from appropriate starting materials.

Another strategy involves starting from a chiral pool , utilizing naturally occurring chiral molecules as starting materials. For example, enantiopure amino acids can serve as precursors for the synthesis of chiral azetidines. nih.gov This approach, however, may be limited by the availability of suitable chiral starting materials for the desired substitution pattern.

A plausible asymmetric synthesis of N-protected this compound could involve the stereoselective reduction of a corresponding 3-(3-bromo-5-fluorobenzylidene)azetidine precursor using a chiral reducing agent or a catalytic asymmetric hydrogenation.

Table 1: Examples of Asymmetric Synthesis Approaches for Azetidine Derivatives

| Starting Material(s) | Chiral Source/Catalyst | Product Type | Key Features |

| 1,3-bis-electrophilic 3-chloropropanal | (R)- or (S)-tert-butanesulfinamide | C2-substituted azetidines | Good yields and diastereoselectivity; scalable. nih.govacs.org |

| Aliphatic amines and alkynes | Photo-induced copper catalyst with chiral ligand (potential) | Substituted azetidines | Atom-economical; potential for asymmetric induction. nih.gov |

| α,β-Unsaturated aldehydes and α-diazoesters | Chiral oxazaborolidinium ion catalyst (COBI) | Chiral cyclopropyl (B3062369) derivatives (precursors to other heterocycles) | High enantioselectivity. mdpi.com |

| Allenamides | Iridium(III) photosensitizer with binaphthyl cocatalyst | Densely functionalized azetidines and β-lactams | Atom-economical; visible-light mediated. |

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the azetidine.

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. High-performance liquid chromatography (HPLC) with a suitable chiral column is a common approach for the analytical and preparative-scale resolution of chiral compounds. researchgate.netaocs.org The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.

Enzymatic resolution can also be a viable method, where an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Table 2: Common Chiral Resolution Techniques

| Technique | Principle | Key Considerations |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., solubility). | Availability of a suitable and inexpensive resolving agent; efficiency of crystallization. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. researchgate.netaocs.org | Selection of the appropriate chiral column and mobile phase; can be used for both analytical and preparative scales. researchgate.net |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Availability of a suitable enzyme with high enantioselectivity; reaction conditions must be compatible with the enzyme. |

Development of Novel and Efficient Synthetic Pathways for this compound

The development of novel and efficient synthetic pathways is driven by the need for more sustainable, cost-effective, and scalable processes. This section explores the application of green chemistry principles and flow chemistry to the synthesis of this compound.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ewadirect.comresearchgate.net

One key aspect is the use of greener solvents . Traditional organic solvents often pose environmental and health risks. The substitution of these solvents with more benign alternatives such as water, supercritical fluids, ionic liquids, or bio-based solvents is a primary goal. ewadirect.comresearchgate.netmdpi.com For the synthesis of azetidine derivatives, exploring reaction conditions in greener solvents could significantly improve the environmental footprint of the process.

Catalysis is another cornerstone of green chemistry. The use of catalysts, especially in small quantities, can enable more efficient reactions with higher atom economy and reduced waste generation. As discussed in the context of asymmetric synthesis, catalytic methods are highly desirable for the synthesis of this compound.

Atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Synthetic routes with high atom economy are preferred as they generate less waste. For example, cycloaddition reactions are generally considered to be highly atom-economical.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry , or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for easier scale-up.

The synthesis of azetidine derivatives has been successfully demonstrated using flow chemistry. For instance, the generation and functionalization of lithiated azetidine intermediates, which can be challenging in batch due to their instability at higher temperatures, have been achieved under continuous flow conditions. This allows for reactions to be performed at more convenient temperatures and with better control.

A continuous flow process for the synthesis of this compound could involve the following steps:

Continuous generation of a key intermediate, such as a protected 3-azetidinone.

In-line Wittig reaction or a similar olefination with a suitable phosphonium (B103445) ylide derived from 3-bromo-5-fluorobenzyl bromide.

Continuous hydrogenation of the resulting alkene to afford the final product.

The use of microreactor technology can further enhance the efficiency and safety of such a process, allowing for precise control over reaction parameters and minimizing the handling of hazardous reagents. researchgate.net

Table 3: Comparison of Batch vs. Flow Chemistry for Azetidine Synthesis

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

| Safety | Handling of large quantities of reagents and intermediates can be hazardous. | Smaller reaction volumes at any given time enhance safety, especially for exothermic or hazardous reactions. |

| Heat & Mass Transfer | Can be limited, leading to temperature gradients and potential side reactions. | Excellent heat and mass transfer due to high surface-area-to-volume ratio in microreactors. |

| Reaction Control | Less precise control over reaction parameters like temperature, pressure, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility and higher yields. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easier to scale up by running the system for a longer time or by using multiple reactors in parallel. |

| Handling of Unstable Intermediates | Can be difficult and require very low temperatures. | Allows for the in-situ generation and immediate use of unstable intermediates at higher temperatures. |

Chemical Transformations and Derivatization Studies of 3 3 Bromo 5 Fluorobenzyl Azetidine

Reactivity of the Azetidine (B1206935) Nitrogen: N-Alkylation, N-Acylation, and N-Protection Strategies

The nitrogen atom of the azetidine ring in 3-(3-bromo-5-fluorobenzyl)azetidine is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and the introduction of protecting groups. These transformations are fundamental for modulating the compound's physicochemical properties and for its further elaboration into more complex molecular architectures.

N-Alkylation: The secondary amine of the azetidine can be readily alkylated using various alkyl halides. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction efficiency. For instance, reactions with benzyl (B1604629) bromide or allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) can yield the corresponding N-substituted products. nih.gov

N-Acylation: Acylation of the azetidine nitrogen introduces an amide functionality, which can alter the electronic properties of the nitrogen and serve as a precursor for further transformations. Acyl chlorides and acid anhydrides are common acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated.

N-Protection Strategies: To prevent unwanted side reactions at the azetidine nitrogen during subsequent synthetic steps, it is often necessary to introduce a protecting group. The most common protecting groups for secondary amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium hydroxide. nih.gov The Boc group is valued for its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). nih.gov

Cbz Protection: The Cbz group can be installed using benzyl chloroformate (CbzCl) under basic conditions. A key advantage of the Cbz group is its removal by catalytic hydrogenation, a mild method that is often compatible with other functional groups. organic-chemistry.org

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃, CH₃CN, rt | 1-Benzyl-3-(3-bromo-5-fluorobenzyl)azetidine |

| N-Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 1-Acetyl-3-(3-bromo-5-fluorobenzyl)azetidine |

| N-Boc Protection | (Boc)₂O | Et₃N, CH₂Cl₂, rt | tert-Butyl this compound-1-carboxylate |

| N-Cbz Protection | CbzCl | aq. NaHCO₃, CH₂Cl₂, 0 °C to rt | Benzyl this compound-1-carboxylate |

Reactivity of the Bromine Atom: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of substituents through nucleophilic aromatic substitution and, more commonly, through palladium-catalyzed cross-coupling reactions. For many of these transformations, protection of the azetidine nitrogen (e.g., with a Boc group) is advisable to prevent interference with the catalytic cycle.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted phenyl ring of this compound is an excellent substrate for these transformations.

Heck Reaction: The Heck reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an alkene. beilstein-journals.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium(0) species in the presence of a base. The reaction conditions can be tuned to control the stereoselectivity of the newly formed double bond. beilstein-journals.orgbeilstein-journals.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is co-catalyzed by palladium and copper salts in the presence of a base, typically an amine. organic-chemistry.orgresearchgate.netresearchgate.net Copper-free conditions have also been developed. nih.gov

Negishi Reaction: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents.

Other important palladium-catalyzed cross-coupling reactions applicable to this system include the Suzuki-Miyaura coupling (with boronic acids or esters), the Stille coupling (with organostannanes), and the Buchwald-Hartwig amination (for the formation of C-N bonds). nih.govnih.govnih.gov

Through these cross-coupling reactions, a wide variety of functional groups can be introduced at the position of the bromine atom, leading to a diverse library of derivatives.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Biaryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Arylalkyne derivative |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Styrenyl derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | Arylamine derivative |

Reactivity of the Fluorine Atom: C-F Bond Activation and Functionalization Research

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. However, the presence of the bromine atom and the potential for introducing other activating groups on the phenyl ring could render the C-F bond more susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.govbeilstein-journals.orgnih.gov

For an SNAr reaction to occur at the fluorine-bearing carbon, the aromatic ring needs to be sufficiently electron-deficient. This can be achieved by the presence of strong electron-withdrawing groups ortho or para to the fluorine atom. In the case of this compound, the bromine atom is not a strong activating group for SNAr. However, derivatization of the bromine position with a potent electron-withdrawing group via cross-coupling could pave the way for subsequent SNAr at the fluorine position. Nucleophiles such as alkoxides, thiolates, and amines could then potentially displace the fluoride (B91410) ion under forcing conditions. masterorganicchemistry.comnih.govbeilstein-journals.orgnih.gov

Research in the field of transition-metal-catalyzed C-F bond activation is rapidly evolving and may offer future avenues for the selective functionalization of the fluorine atom in this molecule.

Functionalization of the Benzyl Methylene (B1212753) Group

The benzylic methylene group in this compound is activated by the adjacent phenyl ring and is susceptible to oxidation and other transformations.

Oxidation: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them prone to oxidation. masterorganicchemistry.comresearchgate.netbeilstein-journals.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position to a carboxylic acid, although this would likely cleave the benzyl-azetidine bond. masterorganicchemistry.com Milder and more selective oxidation methods can be employed to convert the methylene group into a carbonyl group (ketone). researchgate.netresearchgate.netbeilstein-journals.orgnih.gov For instance, oxidation with reagents like N-bromosuccinimide (NBS) under radical conditions followed by hydrolysis, or direct oxidation using specific catalytic systems, can yield the corresponding ketone. masterorganicchemistry.com

Exploration of Novel Reaction Pathways and Catalytic Transformations Involving this compound

The unique combination of a strained azetidine ring and a functionalized aromatic system in this compound opens up possibilities for exploring novel reaction pathways. For example, intramolecular reactions between a functional group introduced at the bromine position and the azetidine ring could lead to the formation of novel fused heterocyclic systems. Furthermore, the development of new catalytic methods could enable previously inaccessible transformations on this scaffold, such as regioselective C-H functionalization of the aromatic ring or the azetidine moiety itself. The strain energy of the azetidine ring can also be harnessed in ring-opening reactions to generate more complex acyclic or larger heterocyclic structures. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 3 Bromo 5 Fluorobenzyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F, 15N NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously characterize 3-(3-bromo-5-fluorobenzyl)azetidine.

¹H NMR spectroscopy would provide initial insights into the proton environment of the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the 3-bromo-5-fluorophenyl ring, the benzylic protons, and the protons of the azetidine (B1206935) ring. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity and spatial relationships between protons.

¹³C NMR spectroscopy, often acquired with proton decoupling, would identify all unique carbon environments. The expected spectrum would show signals for the carbons of the azetidine ring, the benzylic carbon, and the aromatic carbons, including those directly bonded to bromine and fluorine, which would exhibit characteristic chemical shifts.

¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom on the aromatic ring, and its chemical shift would be sensitive to the electronic environment.

¹⁵N NMR , although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide valuable information about the nitrogen atom of the azetidine ring.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assembling the molecular structure. COSY would establish proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range correlations between protons and carbons, confirming the connectivity between the benzyl (B1604629) group and the azetidine ring.

Expected ¹H and ¹³C NMR Data (Illustrative)

This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ (α to N) | 3.0 - 3.5 | 50 - 60 |

| Azetidine CH₂ (β to N) | 2.2 - 2.8 | 30 - 40 |

| Azetidine CH | 2.8 - 3.3 | 35 - 45 |

| Benzyl CH₂ | 2.5 - 3.0 | 35 - 45 |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Aromatic C-Br | - | 120 - 130 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely be used to generate ions of this compound, typically observing the protonated molecule [M+H]⁺. This would provide a rapid confirmation of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining the exact mass of the molecule with high precision. This allows for the determination of the elemental formula, confirming the presence of bromine and fluorine through the characteristic isotopic pattern of bromine.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), would involve inducing fragmentation of the parent ion. The resulting fragment ions would provide structural information, such as the loss of the benzyl group or fragmentation of the azetidine ring, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the secondary amine in the azetidine ring, C-H stretching vibrations of the aromatic and aliphatic portions, and C-C and C-N stretching vibrations. The presence of the bromo- and fluoro-substituents on the aromatic ring would also influence the fingerprint region of the spectrum.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

If this compound is synthesized as a single enantiomer, chiroptical techniques would be necessary to determine its absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), could be compared with theoretical calculations or with spectra of related compounds of known stereochemistry to assign the absolute configuration of the chiral center at the 3-position of the azetidine ring.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a crystalline sample of this compound, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the azetidine ring and the orientation of the benzyl substituent, as well as any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) , likely using a reversed-phase column, would be the primary method for determining the purity of the compound. A successful separation would show a single major peak, and the area of this peak relative to any impurity peaks would quantify the purity. Different detectors, such as UV-Vis (monitoring the aromatic chromophore) or a mass spectrometer (LC-MS), could be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity, while the mass spectrometer would provide mass information for the eluting peaks, helping to identify any impurities.

Purity Analysis Data Table (Illustrative)

| Technique | Column/Conditions | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC | C18, Acetonitrile (B52724)/Water gradient | 8.5 | >98% |

Computational and Theoretical Investigations of 3 3 Bromo 5 Fluorobenzyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving quantum mechanical equations, these methods can predict electronic structure, reactivity, and other key chemical characteristics from first principles. nih.gov

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.org It has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com The core principle of DFT is that all the properties of a system can be determined from its electron density, which is a function of only three spatial variables. longdom.orgnih.gov

For 3-(3-Bromo-5-fluorobenzyl)azetidine, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to achieve accurate geometries. researchgate.net Once the optimized structure is obtained, further calculations can determine its total electronic energy, dipole moment, and other thermodynamic properties. These energy calculations are vital for comparing the stability of different conformations or isomers.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data representative of results from a DFT calculation.

| Property | Calculated Value | Unit |

| Total Electronic Energy | -3450.1234 | Hartrees |

| Dipole Moment | 2.58 | Debye |

| Heat of Formation | 45.2 | kcal/mol |

| Optimization Algorithm | Berny (opt=tight) | N/A |

| Functional/Basis Set | B3LYP/6-311++G(d,p) | N/A |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.govtaylorandfrancis.com

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. deeporigin.com It is mapped onto the electron density surface, with colors indicating different regions of electrostatic potential—typically red for electron-rich (negative) areas and blue for electron-poor (positive) areas. ucsb.edusparkle.pro.br ESP maps are invaluable for understanding intermolecular interactions, such as those between a ligand and a protein's active site, by highlighting regions of electrostatic complementarity. deeporigin.comchemrxiv.orgproteopedia.org For this compound, the ESP would likely show negative potential around the fluorine atom and the nitrogen of the azetidine (B1206935) ring, indicating sites susceptible to electrophilic attack or hydrogen bonding.

Table 2: Representative Frontier Molecular Orbital Data for this compound This table presents hypothetical data representative of results from an FMO analysis.

| Orbital | Energy | Description |

| HOMO | -6.85 eV | Indicates electron-donating capability. |

| LUMO | -0.95 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.90 eV | Correlates with chemical reactivity and stability. |

Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics Simulations

While DFT is excellent for single, optimized structures, molecules like this compound exist as an ensemble of different conformations in reality due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them.

Molecular Mechanics (MM) offers a faster, classical mechanics-based approach for this purpose. nih.gov MM uses force fields—a set of parameters and potential energy functions—to calculate the energy of a given arrangement of atoms. By systematically rotating bonds and calculating the corresponding energies, an energy landscape can be mapped.

Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time based on classical laws of motion. nih.gov An MD simulation provides a dynamic view of the conformational landscape, showing how the molecule explores different shapes and the relative populations of each conformation. mdpi.comresearchgate.net For this compound, MD simulations would reveal the flexibility of the benzyl (B1604629) group relative to the azetidine ring and identify the most populated conformational states in a given environment (e.g., in a solvent). mun.ca

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is crucial for structure verification and analysis.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govacs.org The accuracy of these predictions has improved significantly, often rivaling experimental error, especially when combined with machine learning approaches. mdpi.comacs.org For this compound, predicted shifts would be compared to experimental spectra to confirm the structure. Discrepancies between predicted and observed shifts can reveal subtle conformational or electronic effects. comporgchem.com

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. acs.org These calculations involve computing the second derivatives of the energy with respect to atomic positions to determine the force constants of the bonds. The resulting predicted spectrum can be compared with experimental data to identify characteristic functional group vibrations. arxiv.orgarxiv.orgrsc.org

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data to illustrate the comparison between calculated and observed values.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Shift (Azetidine CH₂) | 3.65 ppm | 3.70 ppm |

| ¹³C NMR Shift (C-Br) | 122.8 ppm | 123.5 ppm |

| IR Frequency (C-F Stretch) | 1150 cm⁻¹ | 1155 cm⁻¹ |

| IR Frequency (N-H Bend) | 1610 cm⁻¹ | 1615 cm⁻¹ |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these poses using a scoring function to estimate binding affinity. mdpi.comazolifesciences.com

In a hypothetical docking study of this compound, the compound would be treated as a flexible ligand. The simulation would place it into the active site of a selected protein target. The output would be a set of binding poses, each with a corresponding score (e.g., in kcal/mol) that estimates the strength of the interaction. The analysis would focus on the non-covalent interactions that stabilize the complex, such as hydrogen bonds (e.g., involving the azetidine nitrogen), hydrophobic interactions (with the bromofluorobenzyl ring), and halogen bonds (involving the bromine atom). This analysis is purely structural and energetic, providing a model of the physical interactions without assessing biological or clinical effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical relationship between the chemical features of a set of compounds and a specific property or activity. wikipedia.orgfiveable.melibretexts.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their activities. mdpi.com

To build a QSAR model for a series of azetidine derivatives including this compound, one would first calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's chemical structure. nih.gov

The process involves:

Data Set Preparation: Assembling a list of compounds with a measured property (e.g., receptor binding affinity).

Descriptor Calculation: Computing descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with the measured property.

Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

The focus of this methodology is on identifying which chemical features are mathematically correlated with the outcome, not on the clinical significance of that outcome.

Research Applications and Broader Academic Impact of 3 3 Bromo 5 Fluorobenzyl Azetidine

Scaffold for the Development of Novel Chemical Probes and Ligands

The intrinsic structural features of 3-(3-bromo-5-fluorobenzyl)azetidine make it an exemplary scaffold for creating novel chemical probes and ligands. A scaffold in this context is a core molecular framework upon which diverse chemical functionalities can be systematically added to explore interactions with biological targets or to build molecules with specific properties.

Design and Synthesis of Derivatives for Biological Target Exploration

The this compound molecule presents multiple, chemically distinct sites for modification, making it a versatile starting point for generating libraries of related compounds for biological screening. The secondary amine of the azetidine (B1206935) ring is a key nucleophilic center, readily undergoing reactions such as alkylation, acylation, arylation, and sulfonylation to introduce a wide array of substituents. acs.org This allows for the systematic exploration of how different groups attached to the nitrogen atom influence the molecule's steric and electronic profile.

Furthermore, the bromo-substituent on the phenyl ring is a synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. baranlab.org These reactions enable the introduction of various aryl, alkyl, or alkynyl groups at this position, significantly expanding the chemical space accessible from this single scaffold. The fluorine atom, while less reactive, profoundly influences the electronic properties of the phenyl ring and can participate in specific non-covalent interactions, such as hydrogen bonds or halogen bonds. nih.gov The strategic combination of modifications at these sites allows for the creation of a diverse collection of derivatives designed to probe the binding pockets of proteins and other biological macromolecules. acs.orgnih.gov

Table 1: Potential Sites for Derivatization of this compound

| Reaction Site | Type of Reaction | Potential Functionalities to Introduce | Purpose of Modification |

|---|---|---|---|

| Azetidine Nitrogen (N-H) | Alkylation, Acylation, Reductive Amination, Sulfonylation | Alkyl chains, (hetero)aryl groups, amides, sulfonamides | Modify solubility, introduce vectors for further synthesis, alter basicity |

| Aromatic Carbon-Bromine (C-Br) | Suzuki, Stille, Sonogashira, Buchwald-Hartwig Cross-Coupling | Aryl, heteroaryl, alkynyl, amino, or ether groups | Explore specific aromatic interactions, extend molecular structure |

| Benzylic Methylene (B1212753) (CH2) | Functionalization via precursor modification | Carbonyl, hydroxyl, or other functional groups | Alter linker rigidity and geometry between the two ring systems |

Application in Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. It involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. baranlab.org The this compound scaffold is well-suited for FBDD. The molecule itself, or simplified versions of it, can act as a fragment that occupies a specific pocket on a protein.

The distinct parts of the molecule contribute differently to its utility in FBDD. The 3-bromo-5-fluorophenyl group can engage in specific interactions within a binding site, with the halogens potentially forming halogen bonds or participating in hydrophobic interactions. nih.gov The azetidine ring provides a rigid, three-dimensional structure and a defined vector pointing away from the phenyl ring. Once a binding mode is identified, typically through biophysical methods like X-ray crystallography or NMR, the azetidine nitrogen serves as a perfect anchor point for "growing" the fragment into a more potent, drug-like molecule by adding chemical groups that can engage with adjacent regions of the target. acs.org

Table 2: Key Principles of Fragment-Based Drug Discovery (FBDD)

| Principle | Description | Relevance of the Azetidine Scaffold |

|---|---|---|

| Low Molecular Weight | Fragments typically adhere to the "Rule of Three" (MW < 300 Da). | The scaffold and its simple derivatives fall within this range. |

| High Ligand Efficiency | Fragments achieve binding with high efficiency relative to their small size. | The rigid structure and specific interactions of the scaffold can lead to efficient binding. |

| Fragment Growth/Linking | Hits are elaborated into larger, more potent molecules. | The azetidine nitrogen provides a clear, synthetically tractable vector for fragment growth. |

| Exploration of Chemical Space | Fragment libraries can cover a wide range of chemical space more efficiently than libraries of larger molecules. | The scaffold represents a unique, 3D-rich region of chemical space. |

Utility in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The field of organometallic chemistry often relies on ligands—molecules that bind to a central metal atom—to control the reactivity and selectivity of catalysts. The structure of this compound contains features that make it and its derivatives promising candidates for ligands in catalysis.

The nitrogen atom of the azetidine ring possesses a lone pair of electrons that can coordinate to a transition metal center (e.g., palladium, copper, rhodium, iridium). rsc.orgnih.gov The rigidity of the four-membered ring can help create a well-defined and constrained coordination environment around the metal, which is often crucial for achieving high selectivity in catalytic reactions. rsc.org By synthesizing derivatives with additional coordinating groups, such as a pyridyl or aminoethyl substituent attached to the azetidine nitrogen, multidentate ligands can be created. rsc.orgnih.gov These ligands can bind to a metal at multiple points, enhancing the stability and modulating the electronic properties of the resulting catalyst. The bromo- and fluoro-substituents on the benzyl (B1604629) group can also exert a significant electronic influence on the metal center through space, fine-tuning its catalytic activity.

Role as a Precursor in Materials Science Research

Functional polymers and advanced materials are designed to have specific properties, such as thermal stability, conductivity, or flame retardancy. vanderbilt.edumdpi.com The this compound molecule can serve as a monomer or a functional building block in the synthesis of such materials.

The presence of two reactive sites—the azetidine nitrogen and the carbon-bromine bond—allows for its incorporation into polymer chains through different polymerization strategies. For instance, the azetidine ring could be opened under certain conditions to participate in ring-opening polymerization, or the nitrogen could be used in polycondensation reactions. The bromine atom can be converted into other functionalities suitable for polymerization, such as a vinyl or acetylene (B1199291) group, via cross-coupling reactions. The incorporation of halogen atoms, particularly fluorine and bromine, into a polymer backbone is a known strategy to enhance properties like thermal stability, chemical resistance, and flame retardancy. rsc.org Furthermore, the high fluorine content can lower the dielectric constant of a material, making it suitable for applications in microelectronics. rsc.org The azetidine moiety can introduce polarity and rigidity into a polymer, influencing its morphology and mechanical properties. mdpi.com

Contribution to Fundamental Understanding of Azetidine Chemistry and Halogen Effects

The study of molecules like this compound contributes significantly to the fundamental understanding of organic chemistry. Azetidines are strained four-membered heterocycles, with a ring strain of approximately 25.4 kcal/mol. rsc.orgresearchwithrutgers.com This strain is a driving force for their unique reactivity, making them more reactive than their five-membered (pyrrolidine) counterparts but more stable and easier to handle than three-membered (aziridine) rings. rsc.orgresearchwithrutgers.com Research on the synthesis and ring-opening of complex azetidines provides valuable data on how substituents influence this reactivity.

This particular molecule is also an excellent platform for studying halogen effects. The bromine and fluorine atoms are on the same aromatic ring, allowing for direct comparison of their electronic influence. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, while bromine is less electronegative but more polarizable. These differences affect the reactivity of the aromatic ring, particularly at the bromine site during cross-coupling reactions. baranlab.org Understanding how these halogens modulate reactivity is crucial for designing predictable and efficient synthetic routes. nih.govmerckmillipore.com

Table 3: Comparison of Halogen Properties Relevant to Molecular Design

| Property | Fluorine (F) | Bromine (Br) | Implication for the Scaffold |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 (highest) | 2.96 | Strong inductive electron withdrawal by F, modulating ring pKa and reactivity. |

| Van der Waals Radius (Å) | 1.47 | 1.85 | F is a minimal steric perturbation; Br is larger and can influence binding through size. |

| Reactivity in Cross-Coupling | Generally unreactive | Highly reactive (good leaving group) | Provides an orthogonal synthetic handle for selective functionalization at the C-Br bond. |

| Halogen Bonding Potential | Weak acceptor | Good donor | Br can form stabilizing halogen bonds with electron-rich atoms in a protein binding site. |

Methodological Advancements Facilitated by Studies on this compound

The synthesis of complex, multi-functional molecules like this compound pushes the boundaries of synthetic organic chemistry and drives the development of new methodologies. The efficient construction of substituted azetidine rings is a persistent challenge. nih.govorganic-chemistry.org The need to create specific substitution patterns, as seen in this molecule, has spurred research into novel cyclization reactions, including palladium-catalyzed intramolecular C-H amination and gold-catalyzed cyclizations of alkyne precursors. nih.govorganic-chemistry.org

Furthermore, performing selective reactions on a molecule with multiple functional groups requires robust and highly specific methods. For example, selectively modifying the azetidine nitrogen without disturbing the C-Br bond, or performing a cross-coupling reaction at the C-Br bond without causing ring-opening of the strained azetidine, requires carefully optimized conditions. The challenges associated with purifying and characterizing such halogenated, nitrogen-containing compounds also necessitate advancements in analytical techniques, such as specialized NMR spectroscopy and mass spectrometry methods. numberanalytics.comnumberanalytics.com Therefore, the pursuit of this and related molecules serves as a catalyst for innovation across the spectrum of chemical synthesis and analysis.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Contributions

While dedicated research focusing exclusively on 3-(3-Bromo-5-fluorobenzyl)azetidine is not extensively documented in publicly available literature, its structural components—the azetidine (B1206935) ring and the 3-bromo-5-fluorobenzyl group—are well-established pharmacophores. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. nih.govdatainsightsmarket.com The bromo- and fluoro-substituents on the benzyl (B1604629) ring are also of significant interest, as halogenation is a common strategy to modulate a compound's biological activity and pharmacokinetic profile. tandfonline.comtandfonline.com

Methodologically, the synthesis of 3-substituted azetidines presents a considerable challenge due to the inherent ring strain of the four-membered ring. nih.govdatainsightsmarket.com However, various synthetic strategies have been developed to access this class of compounds, including the functionalization of N-Boc-3-azetidinone and palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The synthesis of this compound would likely involve a multi-step process, potentially starting from a suitable azetidine precursor and a 3-bromo-5-fluorobenzyl halide.

Identification of Unexplored Research Avenues and Challenges

The novelty of this compound means that a vast expanse of its chemical and biological properties remains uncharted. A primary area for future investigation is the comprehensive characterization of its pharmacological activity. Given the prevalence of azetidine derivatives in various therapeutic areas, including as inhibitors of enzymes and receptors, it would be pertinent to screen this compound against a panel of biological targets. nih.govglobalresearchonline.netresearchgate.net Of particular interest would be its potential as an inhibitor of signal transducer and activator of transcription 3 (STAT3), a validated target in oncology, where other azetidine amides have shown promise. nih.govacs.org

A significant challenge in the study of this compound lies in its synthesis. The development of an efficient and scalable synthetic route is paramount for enabling further research. Overcoming the hurdles associated with the construction and functionalization of the strained azetidine ring will be a key methodological challenge. nih.govdatainsightsmarket.com Furthermore, the regioselective introduction of the 3-bromo-5-fluorobenzyl group onto the azetidine core will require careful optimization of reaction conditions.

Prospective Methodological Innovations in the Study of this compound and Related Compounds

Future research into this compound and its analogs could benefit from emerging synthetic methodologies. Advances in catalytic C-H activation and functionalization could provide more direct and atom-economical routes to 3-substituted azetidines. The use of flow chemistry could also offer advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial when dealing with strained ring systems.

In terms of biological evaluation, high-throughput screening and computational modeling will be invaluable tools. In silico docking studies could help to identify potential biological targets and guide the design of more potent analogs. The development of specific bioassays will be crucial for elucidating the mechanism of action and determining the structure-activity relationships (SAR) for this class of compounds.

Broader Implications for Chemical Discovery and Design

The exploration of novel chemical entities like this compound has broader implications for the fields of chemical discovery and drug design. The insights gained from the synthesis and biological evaluation of this compound could contribute to a deeper understanding of the structure-property relationships of azetidine-containing molecules. This knowledge can, in turn, inform the design of future drug candidates with improved efficacy and safety profiles.

The presence of both bromine and fluorine atoms on the benzyl ring offers opportunities for further chemical diversification through various cross-coupling reactions, allowing for the creation of a library of analogs for SAR studies. ossila.comwikipedia.org This modular approach is a cornerstone of modern medicinal chemistry, enabling the rapid optimization of lead compounds. Ultimately, the study of compounds like this compound, while seemingly specific, contributes to the ever-expanding toolbox of chemists and pharmacologists, paving the way for the discovery of the next generation of therapeutics. The incorporation of fluorinated heterocycles, in general, is a growing trend in medicinal chemistry, with many recently approved drugs containing these motifs. tandfonline.comtandfonline.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromo-5-fluorobenzyl)azetidine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of an azetidine precursor with 3-bromo-5-fluorobenzyl halide. Key steps include:

- Nucleophilic substitution : Azetidine reacts with 3-bromo-5-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or Et₃N) to form the benzyl-azetidine linkage .

- Catalyst optimization : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in complex pathways .

- Purification : Column chromatography or recrystallization improves purity, with yields highly dependent on solvent choice and reaction temperature .

Q. How is this compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Distinct signals for the azetidine ring protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm for bromo/fluoro-substituted benzene) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₀H₁₀BrFN. Halogen isotopic patterns (Br, F) further validate the structure .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for crystalline derivatives .

Q. What are the common nucleophilic substitution reactions involving the bromine atom in this compound?

- Methodological Answer : The bromine atom undergoes:

- Suzuki coupling : Pd-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups .

- Amination : Reaction with primary/secondary amines (e.g., NH₃, piperidine) to form substituted benzylamines .

- Halogen exchange : Fluoride-mediated replacement with iodine or chlorine under specific conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Methodological Answer : Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions (e.g., azetidine ring-opening), while higher temperatures (80–100°C) accelerate coupling steps .

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency in cross-coupling reactions .

Q. What strategies resolve contradictory data regarding the reactivity of this compound under varying conditions?

- Methodological Answer : Contradictions (e.g., divergent yields or by-products) are addressed by:

- Mechanistic studies : DFT calculations to map energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

- Kinetic profiling : Monitoring reaction progress via in-situ NMR or HPLC to identify intermediates and side products .

- Comparative analogs : Testing derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups to isolate substituent effects .

Q. How do the electronic effects of the 3-bromo and 5-fluoro substituents influence the compound's binding affinity in biological systems?

- Methodological Answer : The substituents modulate interactions via:

- Halogen bonding : Bromine's σ-hole enhances binding to protein residues (e.g., carbonyl groups), while fluorine's electronegativity stabilizes hydrophobic pockets .

- Conformational rigidity : The electron-withdrawing -F group reduces rotational freedom in the benzyl moiety, favoring bioactive conformations .

- Comparative assays : Replace bromine/fluorine with -H or -CH₃ to quantify contributions to affinity (e.g., IC₅₀ shifts in enzyme inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.